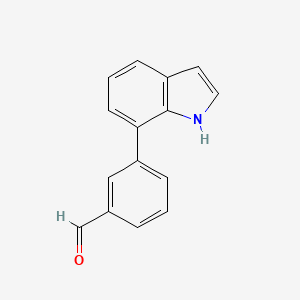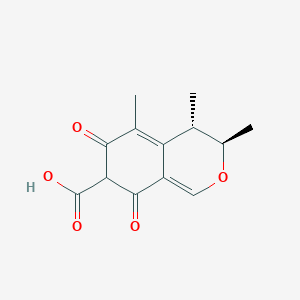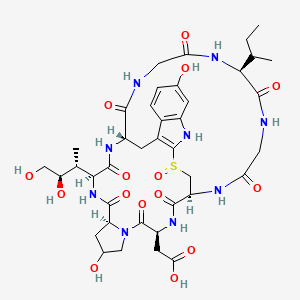![molecular formula C10H20N2O4 B8060948 Methyl 3-amino-4-[(tert-butoxy)carbonylamino]butanoate](/img/structure/B8060948.png)
Methyl 3-amino-4-[(tert-butoxy)carbonylamino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-4-[(tert-butoxy)carbonylamino]butanoate is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by its molecular structure, which includes an amino group, a tert-butoxy carbonyl group, and a butanoate moiety. Its unique properties make it a valuable reagent in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-[(tert-butoxy)carbonylamino]butanoate typically involves the following steps:
Amination: The starting material, methyl 3-aminobutanoate, undergoes amination to introduce the amino group at the 3-position.
Protection: The amino group is then protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Coupling: The protected amino compound is coupled with an appropriate reagent to introduce the tert-butoxy carbonylamino group at the 4-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-4-[(tert-butoxy)carbonylamino]butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Alcohols
Substitution: Substituted amides and amines
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving amino acids and peptides. Medicine: It is utilized in the development of pharmaceuticals, especially in the synthesis of drug candidates. Industry: It finds applications in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-amino-4-[(tert-butoxy)carbonylamino]butanoate exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the carbonyl group can participate in various chemical reactions. The specific mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-[(tert-butoxy)carbonylamino]-3-oxobutanoate: Similar structure but with a ketone group instead of an amino group.
Methyl 3-(4-[(tert-butoxy)carbonylamino]piperidin-1-yl)propanoate: Contains a piperidine ring instead of a butanoate moiety.
Uniqueness: Methyl 3-amino-4-[(tert-butoxy)carbonylamino]butanoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and applications.
This comprehensive overview highlights the importance and versatility of this compound in scientific research and industry. Its unique properties and wide range of applications make it a valuable compound in various fields.
Properties
IUPAC Name |
methyl 3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(14)12-6-7(11)5-8(13)15-4/h7H,5-6,11H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKXQNWLOYKCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[2-(2,4-dinitrophenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B8060918.png)


![(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-{[(2S,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxane-3,4,5-triol](/img/structure/B8060937.png)




